![molecular formula C17H23NO4S2 B2628902 (1R,5S)-8-((E)-4-methylstyrylsulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 1706470-33-8](/img/structure/B2628902.png)
(1R,5S)-8-((E)-4-methylstyrylsulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R,5S)-8-((E)-4-methylstyrylsulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C17H23NO4S2 and its molecular weight is 369.49. The purity is usually 95%.
BenchChem offers high-quality (1R,5S)-8-((E)-4-methylstyrylsulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,5S)-8-((E)-4-methylstyrylsulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The compound (1R,5S)-8-((E)-4-methylstyrylsulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane is closely related to a range of structurally similar compounds which have been the subject of various studies focusing on their synthesis, characterization, and potential applications. These studies shed light on the broader chemical family to which the compound belongs.
Molecular Structure and Synthesis Techniques
- The synthesis techniques for azabicyclo[3.2.1]octane derivatives, including various substitutions and modifications of the core structure, have been a significant focus. Methods like diastereoselective construction and enantioselective construction are used for synthesizing these complex molecular structures, which have applications in creating tropane alkaloids and other biologically active compounds (Singh et al., 2007), (Rodríguez et al., 2021), (Profeta et al., 2010).
Crystallographic Analysis
- X-ray crystallography has been extensively used to determine the molecular structure and configuration of azabicyclo[3.2.1]octane derivatives. These studies provide detailed insights into the molecular geometry and intermolecular interactions, which are crucial for understanding the reactivity and potential applications of these compounds (Wu et al., 2015), (Brzezinski et al., 2013).
Vibrational Analysis and Computational Studies
- Studies involving vibrational analysis and computational modeling provide insights into the electronic structure, bonding, and potential reactivity of azabicyclo[3.2.1]octane derivatives. These analyses are crucial for designing compounds with specific properties and for understanding their behavior in various chemical environments (Britvin et al., 2017).
Applications in Medicinal Chemistry
Azabicyclo[3.2.1]octane derivatives have shown promise in various applications, particularly in medicinal chemistry. Here are some notable studies:
Neurokinin Antagonists
- Research has been conducted on 1-phenyl-8-azabicyclo[3.2.1]octane ethers as neurokinin (NK1) receptor antagonists. The structural modifications of these compounds have led to potential therapeutic agents with promising activity profiles (Huscroft et al., 2006).
Synthetic Building Blocks for Organic Chemistry
- The versatility of azabicyclo[3.2.1]octane derivatives as synthetic building blocks has been highlighted, with applications in the synthesis of natural products and complex molecular architectures. These compounds serve as fundamental structures in the synthesis of biologically active natural products and offer a wide range of reactivity for organic synthesis (Flores & Díez, 2014), (Flores & Díez, 2014).
properties
IUPAC Name |
8-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-3-methylsulfonyl-8-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4S2/c1-13-3-5-14(6-4-13)9-10-24(21,22)18-15-7-8-16(18)12-17(11-15)23(2,19)20/h3-6,9-10,15-17H,7-8,11-12H2,1-2H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGQLFJKDPMQRR-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2C3CCC2CC(C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2C3CCC2CC(C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-8-((E)-4-methylstyrylsulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

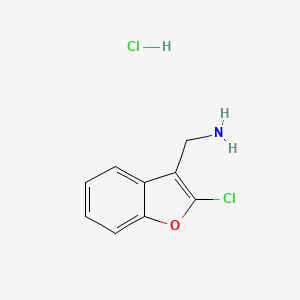
![2-[(2,5-Dimethylphenyl)methyl]-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2628820.png)
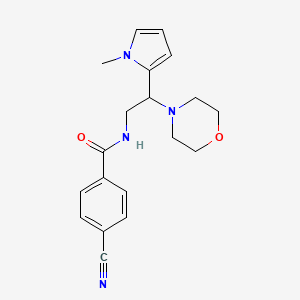
![2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2628823.png)
![1,6,7-trimethyl-3-propyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2628824.png)
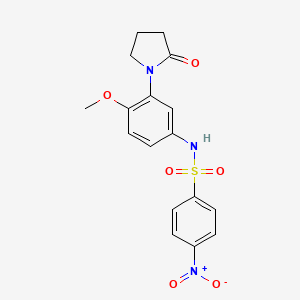
![N-(2-cyanoethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(propan-2-yl)propanamide](/img/structure/B2628826.png)
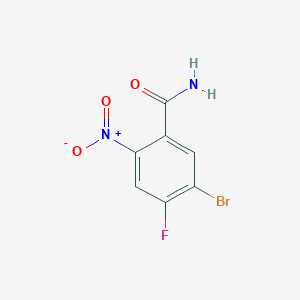
![1-[2-(Thiomorpholine-4-carbonyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2628833.png)
![(3aR,8aR)-decahydropyrrolo[3,4-b]pyrrolizine](/img/structure/B2628834.png)
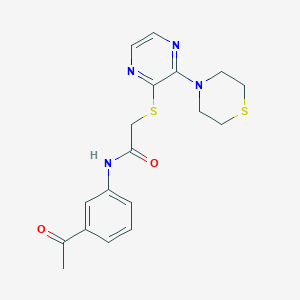

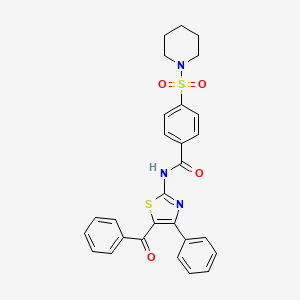
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B2628842.png)